molecular formula C9H15N3O2S B5419248 methyl [(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate

methyl [(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate

Cat. No. B5419248
M. Wt: 229.30 g/mol
InChI Key: GGMVMDOVXUMOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of biochemistry and pharmacology. This compound has been synthesized using a variety of methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of methyl [(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate is not fully understood. However, it has been suggested that the compound acts by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to disruption of the membrane and eventual cell death.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the growth of fungi and bacteria by disrupting cell membrane synthesis. Physiologically, it has been found to have antitumor properties and has been studied for its potential use in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using methyl [(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate in lab experiments is its broad-spectrum activity against fungi and bacteria. This makes it a useful compound for studying the effects of antifungal and antibacterial agents. However, one limitation of using this compound is its potential toxicity, which can make it difficult to work with in lab settings.

Future Directions

There are several future directions for research on methyl [(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate. One area of interest is its potential use in cancer treatment. Studies have shown that the compound has antitumor properties and may be effective in treating certain types of cancer. Another area of interest is its potential use as a herbicide and insecticide. Further research is needed to determine the effectiveness and safety of using this compound in agricultural settings. Additionally, research is needed to better understand the mechanism of action of the compound and to develop more effective synthesis methods.

Synthesis Methods

Methyl [(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate can be synthesized using a variety of methods. One such method involves the reaction of 5-methyl-4-propyl-1,2,4-triazole-3-thiol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction yields this compound as the final product.

Scientific Research Applications

Methyl [(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate has been studied extensively for its potential applications in the field of biochemistry and pharmacology. It has been found to possess antifungal, antibacterial, and antitumor properties. It has also been studied for its potential use as a herbicide and insecticide.

properties

IUPAC Name

methyl 2-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-4-5-12-7(2)10-11-9(12)15-6-8(13)14-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMVMDOVXUMOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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